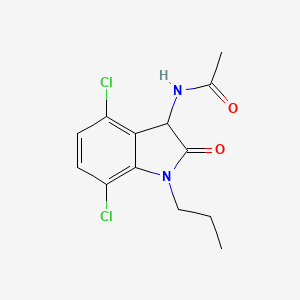![molecular formula C19H26N2O2 B4710212 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4710212.png)
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}indoline
Descripción general
Descripción
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. Also known as DPI, this compound is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}indoline involves the inhibition of this compound activity. This compound is a family of serine/threonine kinases that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is also involved in the regulation of synaptic plasticity and memory formation in the brain. By inhibiting this compound activity, DPI can modulate these cellular processes and potentially have therapeutic applications in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound activity. This compound is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound activity, DPI can modulate these cellular processes and potentially have therapeutic applications in various diseases. Additionally, DPI has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}indoline in lab experiments is its potent inhibition of this compound activity. This allows researchers to investigate the role of this compound in various cellular processes and potentially develop therapeutic applications for various diseases. However, one of the limitations of using DPI is its low yield in the synthesis process, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}indoline. One potential direction is the investigation of its therapeutic potential in various diseases, including Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to investigate the role of this compound in various cellular processes and the potential applications of this compound inhibitors, such as DPI, in these processes. Finally, the development of more efficient synthesis methods for DPI could increase its availability for research purposes.
Aplicaciones Científicas De Investigación
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}indoline has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, DPI has been shown to possess potent anti-inflammatory and anti-cancer properties by inhibiting this compound activity. In neuroscience, DPI has been used to investigate the role of this compound in synaptic plasticity and memory formation. Additionally, DPI has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-19(2,3)18(23)20-11-8-15(9-12-20)17(22)21-13-10-14-6-4-5-7-16(14)21/h4-7,15H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIXFGGEARBZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4710155.png)
![8-(2,4-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4710160.png)
![3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide](/img/structure/B4710168.png)
![1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4710175.png)



![3-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4710195.png)
![N-[4-(4-morpholinylmethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4710200.png)


![N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4710208.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4710218.png)